

Application Note: Quantification of Dimiracetam in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Dimiracetam	
Cat. No.:	B1670682	Get Quote

Abstract

This application note describes a simple, rapid, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **Dimiracetam** in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of **Dimiracetam**.

Introduction

Dimiracetam is a nootropic agent of the racetam class, currently under investigation for its potential cognitive-enhancing effects. To support preclinical and clinical development, a robust and validated analytical method for the quantification of **Dimiracetam** in biological matrices is essential. This application note presents a detailed protocol for the determination of **Dimiracetam** in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique. The developed method is based on established principles for the analysis of similar racetam compounds in plasma.[1][2][3]

Experimental

Dimiracetam reference standard (purity >99%)



- Internal Standard (IS) (e.g., Levetiracetam or another suitable racetam)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Ultrapure water
- Drug-free human plasma

An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6×150 mm, $5 \mu m$ particle size), an autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	10 mM Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (90:10 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
UV Detection	205 nm
Run Time	10 minutes



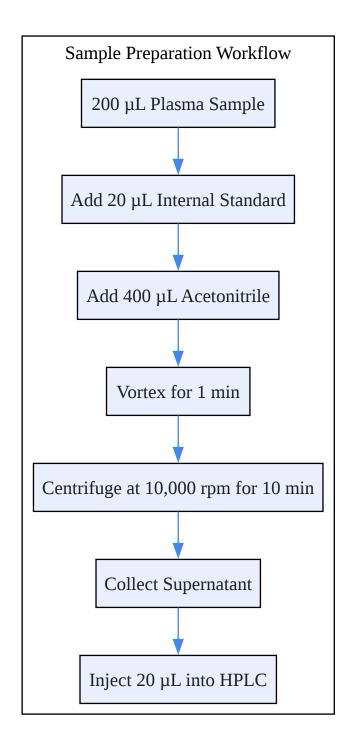


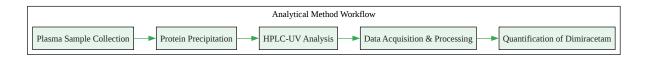


Stock solutions of **Dimiracetam** and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Plasma sample preparation was performed using a protein precipitation method. To 200 μ L of plasma, 20 μ L of the IS working solution and 400 μ L of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and 20 μ L was injected into the HPLC system.







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References

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